(3R)-3-amino-3-(4-nitrophenyl)propanoic acid (3R)-3-amino-3-(4-nitrophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 501120-99-6
VCID: VC1985303
InChI: InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1
SMILES: C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-]
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid

CAS No.: 501120-99-6

Cat. No.: VC1985303

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid - 501120-99-6

Specification

CAS No. 501120-99-6
Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
IUPAC Name (3R)-3-amino-3-(4-nitrophenyl)propanoic acid
Standard InChI InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1
Standard InChI Key JVQPVKJZKRICRR-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=CC=C1[C@@H](CC(=O)O)N)[N+](=O)[O-]
SMILES C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-]

Introduction

Chemical Properties

Structural Features

The chemical structure of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid includes several functional groups that contribute to its reactivity and biological activity. The molecule consists of:

  • A chiral center at the 3-position of the propanoic acid backbone.

  • An amino group (NH2-NH_2) attached to the chiral carbon.

  • A nitro-substituted phenyl ring (C6H4(NO2)-C_6H_4(NO_2)) at the 4-position.

  • A carboxylic acid group (COOH-COOH) at the terminal end .

The stereochemistry is defined as (3R), indicating the specific spatial arrangement of substituents around the chiral center. This configuration is crucial for its interactions with enzymes and receptors in biological systems.

Physicochemical Properties

The compound exhibits amphoteric behavior due to the presence of both acidic (COOH-COOH) and basic (NH2-NH_2) functional groups. Key physicochemical properties include:

  • Density: 1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3 .

  • Boiling Point: 409 \pm 40 \, ^\circ \text{C} at atmospheric pressure .

  • Flash Point: 201 \pm 27 \, ^\circ \text{C} .

  • LogP: 0.680.68, indicating moderate lipophilicity .

  • Polar Surface Area (PSA): 109.14A˚2109.14 \, \text{Å}^2, reflecting its ability to form hydrogen bonds .

These properties make the compound suitable for applications in aqueous and organic environments, facilitating its use in chemical synthesis and biological studies.

Synthesis Methods

Synthetic Routes

The synthesis of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid typically involves enantioselective methods to ensure the production of the desired stereoisomer. Common synthetic approaches include:

Strecker Synthesis

This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-amino nitrile intermediate, which is subsequently hydrolyzed to yield the target amino acid.

Asymmetric Hydrogenation

Starting from α,β-unsaturated nitro compounds, asymmetric hydrogenation using chiral catalysts (e.g., Rhodium-BINAP complexes) can produce the desired stereoisomer with high enantiomeric purity.

Nitro-Aromatic Precursor Modification

The nitro group can be introduced via nitration reactions on phenylalanine derivatives or through coupling reactions involving nitro-substituted benzaldehydes.

Reaction Conditions

Critical parameters for successful synthesis include:

  • Temperature Control: Reactions are typically conducted below 40C40^\circ \text{C} to prevent racemization or reduction of the nitro group.

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.

  • Chiral Induction: The use of chiral catalysts ensures stereochemical control during key steps.

Biological Activities

Enzyme Interactions

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid interacts with various enzymes due to its structural similarity to natural amino acids. These interactions include:

  • Enzyme Inhibition: Binding to active sites can modulate enzyme activity, affecting metabolic pathways.

  • Substrate Activity: The compound serves as a substrate for certain enzymes, leading to the formation of specific metabolites.

Cellular Effects

At the cellular level, this compound influences metabolic flux by altering enzyme activity and gene expression:

  • It modulates stress response pathways and regulates protein production involved in cellular metabolism.

  • It has shown neuroprotective effects by mitigating excitotoxicity induced by excessive glutamate levels.

Antimicrobial Properties

Preliminary studies indicate that (3R)-3-amino-3-(4-nitrophenyl)propanoic acid exhibits antimicrobial activity against certain bacterial strains. This property is attributed to its ability to disrupt bacterial metabolic processes.

Applications in Scientific Research

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide sequences with high specificity and purity:

  • Its incorporation into peptides enhances their stability and bioactivity.

  • It facilitates the synthesis of biologically active peptides used in drug development.

Drug Development

Due to its unique structural features, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid is valuable for designing novel pharmaceuticals targeting specific biological pathways:

  • Potential therapeutic effects include anti-inflammatory and neuroprotective properties.

  • It has been explored for use in treating neurological disorders such as Alzheimer's disease and epilepsy.

Fluorescent Labeling

The nitrophenyl group allows for fluorescent labeling, making this compound useful in imaging techniques for visualizing cellular processes:

  • This application aids in tracking biological interactions within live cells.

Activity TypeDescriptionReference Source
Enzyme InhibitionInhibits specific enzymes by binding to active sites
Protein InteractionAlters protein structure/function
Neuroprotective EffectsMitigates excitotoxicity induced by excessive glutamate levels
Antimicrobial ActivityExhibits antimicrobial properties against bacterial strains

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